Spirotetramat

描述

螺虫乙酯是一种由四氢嘧啶酸衍生而来的杀虫剂,由拜耳作物科学公司开发。它用于控制处于幼虫和未成熟阶段的刺吸式昆虫,包括蚜虫、介壳虫和粉虱。 螺虫乙酯抑制脂类的生物合成,导致昆虫生长抑制和繁殖减少 .

准备方法

合成路线和反应条件

螺虫乙酯可以通过多个步骤合成,包括水解、酯化、酰化、分子内缩合和O-酰化。 一种方法是使用1-氨基-4-甲氧基环己烷-1-羧酸作为起始原料,进行酯化、酰化、环化和亲核取代 . 另一种方法是使用1-氨基-4-甲氧基环己烷-1-腈和2,5-二甲基苯乙酰氯,然后进行N-酰化、氰基水解、酯化、分子内环化,最后进行O-酰化 .

工业生产方法

螺虫乙酯的工业生产涉及优化合成路线,以实现高收率和高纯度。该工艺避免了使用高风险化学品,如氢化钠,并减少了副产物的产生。 合成的螺虫乙酯纯度可以达到99.0%或更高 .

化学反应分析

反应类型

螺虫乙酯会发生各种化学反应,包括水解裂解、吡咯基团的氧化、羟基与葡萄糖的结合以及还原反应 .

常用试剂和条件

水解: 涉及中央乙氧基羰基的断裂,形成烯醇代谢产物。

氧化: 吡咯基团发生氧化,形成酮羟基代谢产物。

结合: 烯醇代谢产物的羟基与葡萄糖结合。

形成的主要产物

科学研究应用

Chemical Properties and Mechanism of Action

Spirotetramat acts as an insect growth regulator, disrupting the development of insects by inhibiting the synthesis of lipids necessary for their growth. This compound is particularly effective on juvenile stages, leading to reduced populations of adult pests over time. It is absorbed by plants and translocated throughout the tissues, allowing for effective control even against pests that feed on hidden plant parts.

Agricultural Applications

-

Crops Affected :

- Brassica Crops : this compound has been shown to effectively control silverleaf whitefly populations, which can cause significant damage to crops like cabbage and broccoli .

- Fruit Crops : It is notably effective against aphids such as Myzus persicae and E. lanigerum, which are common pests in apple orchards. Studies indicate that this compound can reduce infestations by up to 97.7% when used in conjunction with adjuvants like paraffin oil .

-

Field Studies :

- In field trials, this compound demonstrated high efficacy against D. plantaginea, achieving nearly complete control when applied as part of an integrated pest management program . Additionally, its rapid degradation in soil (90% within one day) minimizes environmental impact while maintaining effectiveness .

Toxicological Profile

The safety profile of this compound has been extensively studied:

- Acute Toxicity : this compound exhibits low acute toxicity across various routes of exposure (oral, dermal, inhalation), with LD50 values greater than 2000 mg/kg body weight .

- Chronic Effects : Long-term studies have indicated potential reproductive toxicity at high doses, particularly affecting sperm quality and testicular health in rats. The NOAEL (No Observed Adverse Effect Level) was determined to be 169 mg/kg body weight per day in these studies .

Environmental Impact

This compound's environmental fate has been a subject of research:

- Degradation : The compound degrades rapidly in both aerobic and anaerobic conditions, with major degradates being this compound-enol and this compound ketohydroxy. These metabolites are typically present at lower concentrations than the parent compound in rotational crops .

- Residue Analysis : Studies have shown that residues of this compound are minimal in rotational crops after appropriate plant-back intervals, making it a safer choice for sustainable agriculture practices .

Case Studies and Research Findings

作用机制

螺虫乙酯作为乙酰辅酶A羧化酶(ACC)的抑制剂,中断昆虫的脂类生物合成。它是一种内吸性杀虫剂,喷洒在植物叶子上时会渗透到植物叶片中,并通过维管束向上和向下运输。 在植物中,螺虫乙酯水解为其烯醇形式,由于与酰胺基和苯环的结合,该形式更稳定 .

相似化合物的比较

类似化合物

螺螨酯: 另一种作为杀虫剂使用的四氢嘧啶酸衍生物。

螺虫酰胺: 一种用于控制螨虫和其他害虫的类似化合物。

螺螨酯: 用于控制粉虱和螨虫。

独特性

螺虫乙酯的独特性在于其双向移动性,使其能够在植物内向上和向下运输。这种特性增强了它在控制整个植物害虫方面的功效。 此外,其抑制昆虫脂类生物合成的能力使其成为害虫综合防治计划中的宝贵工具 .

生物活性

Spirotetramat is a systemic insecticide belonging to the tetramic acid class, primarily used for controlling various pests, particularly in agricultural settings. Its unique mechanism of action involves the inhibition of lipid biosynthesis, making it effective against sucking insects such as aphids and whiteflies. This article delves into the biological activity of this compound, focusing on its metabolism, efficacy, and environmental impact.

This compound functions as a lipid biosynthesis inhibitor . It disrupts the normal lipid metabolism in insects, which is crucial for their growth and development. The compound is metabolized into several active metabolites, primarily B-enol , which plays a significant role in its insecticidal activity. This metabolite exhibits systemic properties, allowing it to move through plant tissues and affect pests that feed on them.

Metabolism Pathways

Upon application, this compound undergoes rapid metabolism within plants and animals. Key metabolic pathways include:

- Hydrolysis : The ethyl carbonate group is cleaved to form B-enol.

- Oxidation/Reduction : B-enol can further convert into B-keto or B-mono metabolites.

- Glucosylation : The hydroxy group can react with glucose to form B-glu.

These pathways are essential for understanding how this compound behaves in different environments and its potential effects on non-target organisms.

Efficacy Against Pests

This compound has demonstrated high effectiveness against various agricultural pests. A study highlighted its ability to reduce infestations of D. plantaginea by nearly 100% when applied as a foliar treatment . Its systemic nature allows it to penetrate plant tissues effectively, enhancing its pest control capabilities.

Comparative Studies

Research comparing this compound with other insecticides has shown varying levels of effectiveness:

Case Studies

-

Field Trials in Olive Orchards :

- Conducted over three years (2016-2018) in Apulia and Liguria regions.

- This compound was part of integrated pest management strategies aimed at controlling vectors of Xylella fastidiosa.

- Results indicated significant reductions in pest populations, supporting its use in sustainable agriculture practices .

- Metabolism Studies :

Degradation and Residue Studies

Research indicates that this compound degrades relatively quickly in the environment. Its metabolites are primarily found in plant tissues rather than accumulating in the soil or water systems. This characteristic is crucial for minimizing ecological risks associated with pesticide use.

Safety Assessments

Safety evaluations have shown that while this compound is effective against target pests, it also poses risks to non-target species if not managed properly. Studies have established NOAEL (No Observed Adverse Effect Level) values for various species, helping to guide safe usage levels in agricultural applications .

属性

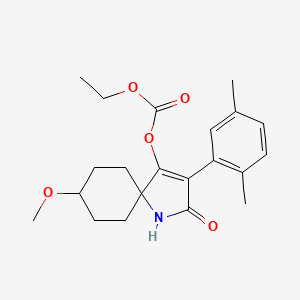

IUPAC Name |

[3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl] ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5/c1-5-26-20(24)27-18-17(16-12-13(2)6-7-14(16)3)19(23)22-21(18)10-8-15(25-4)9-11-21/h6-7,12,15H,5,8-11H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSVJBIHYWPGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C(=O)NC12CCC(CC2)OC)C3=C(C=CC(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044342, DTXSID40861495 | |

| Record name | Spirotetramat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203313-25-1 | |

| Record name | Spirotetramat [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203313251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirotetramat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIROTETRAMAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7KR034OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of spirotetramat?

A1: this compound disrupts lipid biosynthesis in target insects. [, ] It acts as an inhibitor of acetyl-coenzyme A carboxylase (ACC), an enzyme crucial for the first committed step of fatty acid biosynthesis. []

Q2: How is this compound metabolized in plants and animals?

A2: this compound is primarily metabolized at the C-4 and C-8 positions. [] In plants, it degrades into several metabolites, including this compound-enol (B-enol), this compound-ketohydroxy (B-keto), this compound-mono-hydroxy (B-mono), and this compound-enol-glucoside (B-glu). [, , ] In animals, this compound-enol is the main metabolite. []

Q3: Which metabolite of this compound is primarily responsible for its insecticidal activity?

A3: this compound-enol (B-enol) is considered the primary metabolite responsible for insecticidal activity. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C25H24F9NO6, and its molecular weight is 629.45 g/mol. You can find detailed structural information from reputable sources like the PubChem database.

Q5: Is there any spectroscopic data available for this compound and its metabolites?

A5: While the provided research papers don't delve into detailed spectroscopic data, they confirm the use of techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detector (HPLC-UV) for identification and quantification. [, , , , ]

Q6: Against which insect pests is this compound effective?

A6: this compound effectively controls a wide range of sucking insect pests, including aphids, whiteflies, psyllids, scales, and mealybugs. [, , , , , , , , ]

Q7: How does this compound compare to other insecticides in terms of efficacy against specific pests?

A7: Studies have shown that this compound demonstrates superior or comparable efficacy to other insecticides like imidacloprid, thiamethoxam, and pyriproxyfen in controlling various pests like the Asian citrus psyllid and western flower thrips. [, , ]

Q8: Can this compound be used against plant-parasitic nematodes?

A9: Research indicates potential for this compound in managing plant-parasitic nematodes like Rotylenchulus reniformis and Meloidogyne incognita by disrupting lipid biosynthesis essential for their molting and embryogenesis. [, , ]

Q9: Are there known cases of this compound resistance in insect populations?

A10: Yes, resistance to this compound has been reported in various insect species, including the cotton aphid (Aphis gossypii), dusky cotton bug (Oxycarenus hyalinipennis) and mealybug (Phenacoccus solenopsis). [, , ]

Q10: What are the potential mechanisms of this compound resistance?

A11: Potential mechanisms of resistance include: * Overexpression of insensitive acetyl-coenzyme A carboxylase (ACC) enzyme. [] * Involvement of detoxification enzymes like cytochrome P450 monooxygenases (P450s). [, ] * Potential role of ATP-binding cassette (ABC) transporters in efflux mechanisms. []

Q11: Are there concerns about the bioaccumulation of this compound in the food chain?

A15: Studies investigating the dissipation of this compound in various crops like citrus, pineapple, and spinach indicate low residual levels and minimal risk to consumers when used according to recommended guidelines. [, , ]

Q12: What analytical methods are commonly employed to detect and quantify this compound and its metabolites?

A16: Common methods include: * Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [, , , ] * High-Performance Liquid Chromatography with Ultraviolet detector (HPLC-UV) [, , ] * Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) method for sample preparation [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。